molecular formula C15H14Cl2O3S B2657605 1-(3,4-Dichlorophenyl)-2-[(4-methylphenyl)sulfonyl]-1-ethanol CAS No. 477867-77-9

1-(3,4-Dichlorophenyl)-2-[(4-methylphenyl)sulfonyl]-1-ethanol

Cat. No.: B2657605
CAS No.: 477867-77-9
M. Wt: 345.23
InChI Key: ITLDIYDHPHPXDP-UHFFFAOYSA-N
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Description

1-(3,4-Dichlorophenyl)-2-[(4-methylphenyl)sulfonyl]-1-ethanol is a chemical compound characterized by the presence of dichlorophenyl and methylphenylsulfonyl groups attached to an ethanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dichlorophenyl)-2-[(4-methylphenyl)sulfonyl]-1-ethanol typically involves the reaction of 3,4-dichlorophenyl compounds with 4-methylphenylsulfonyl reagents under controlled conditions. One common method involves the use of sulfonyl chlorides and dichlorophenyl derivatives in the presence of a base to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dichlorophenyl)-2-[(4-methylphenyl)sulfonyl]-1-ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

1-(3,4-Dichlorophenyl)-2-[(4-methylphenyl)sulfonyl]-1-ethanol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating certain diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3,4-Dichlorophenyl)-2-[(4-methylphenyl)sulfonyl]-1-ethanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 1-(3,4-Dichlorophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine
  • 1-(3,4-Dichlorophenyl)-3-[(4-methylphenyl)sulfonyl]-1-propanone

Uniqueness

1-(3,4-Dichlorophenyl)-2-[(4-methylphenyl)sulfonyl]-1-ethanol is unique due to its specific structural features and the presence of both dichlorophenyl and methylphenylsulfonyl groups.

Properties

IUPAC Name

1-(3,4-dichlorophenyl)-2-(4-methylphenyl)sulfonylethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14Cl2O3S/c1-10-2-5-12(6-3-10)21(19,20)9-15(18)11-4-7-13(16)14(17)8-11/h2-8,15,18H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITLDIYDHPHPXDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC(C2=CC(=C(C=C2)Cl)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14Cl2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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